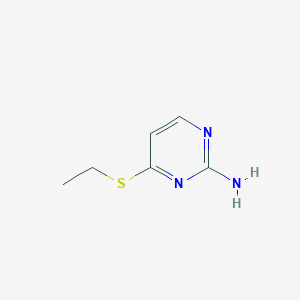
4-Ethylsulfanylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylthio)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H9N3S. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)pyrimidin-2-amine typically involves the reaction of ethylthiol with pyrimidine derivatives. One common method includes the nucleophilic substitution reaction where ethylthiol is introduced to a pyrimidine ring substituted with a leaving group such as a halide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production methods for 4-(Ethylthio)pyrimidin-2-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylthio)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(Ethylthio)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Ethylthio)pyrimidin-2-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and cyclooxygenase. This inhibition reduces the production of inflammatory mediators like nitric oxide and prostaglandins, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar biological activities.
4-(Methylthio)pyrimidin-2-amine: Similar structure but with a methylthio group instead of an ethylthio group.
4-(Phenylthio)pyrimidin-2-amine:
Uniqueness
4-(Ethylthio)pyrimidin-2-amine is unique due to its specific ethylthio substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
6311-81-5 |
|---|---|
Fórmula molecular |
C6H9N3S |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
4-ethylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3S/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) |
Clave InChI |
RHNZTRAZXDAUHX-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


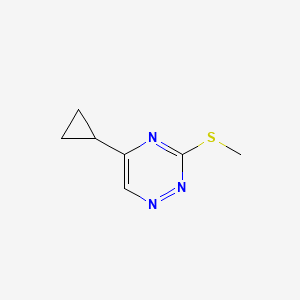
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)





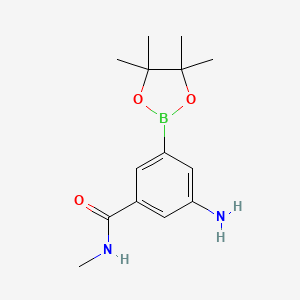
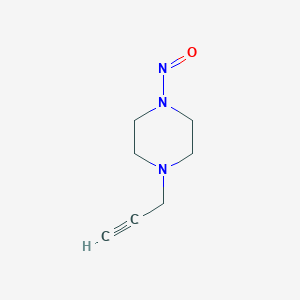
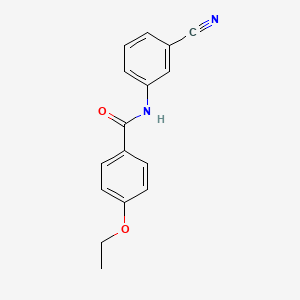
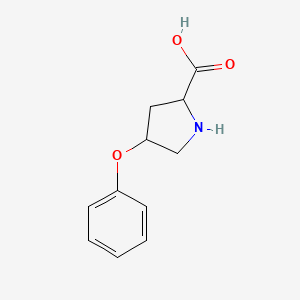
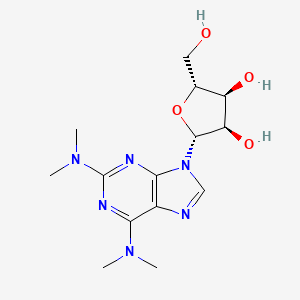
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

